N-(4-acetylphenyl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14-5-11-18(12-6-14)25(23,24)13-3-4-19(22)20-17-9-7-16(8-10-17)15(2)21/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLPXIMRILAHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-tosylbutanamide typically involves the reaction of 4-acetylphenylamine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to handle large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides and thiol derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a drug precursor and its potential therapeutic effects.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-tosylbutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Structural Features
The closest analog identified in the literature is N-(4-acetylphenyl)-4-methoxybenzenesulfonamide (). Below is a comparative analysis:
Key differences :
Crystallographic and Stability Considerations
Crystal structure analysis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide revealed intermolecular hydrogen bonds between the sulfonamide oxygen and acetyl group, stabilizing the lattice . For this compound:
- The tosyl group’s methyl substituent could introduce steric hindrance, affecting co-crystallization with target proteins.
Biological Activity
N-(4-acetylphenyl)-4-tosylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, biochemical properties, and applications in research, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is classified as an aromatic anilide, which is characterized by the presence of both acetyl and tosyl functional groups. The molecular formula for this compound is .
| Property | Value |
|---|---|
| Molecular Weight | 299.37 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Target Interactions
This compound is known to interact with various proteins and enzymes. Notably, it has shown affinity for heat shock protein hsp 90-alpha, which is crucial for maintaining protein homeostasis in cells.
Mode of Action
The mode of action is believed to be similar to other aromatic anilides, primarily through enzyme inhibition. For instance, this compound inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
Biochemical Pathways Affected
This compound influences several biochemical pathways:
- Neurotransmitter Regulation : By inhibiting AChE, it affects the levels of acetylcholine in synaptic clefts, potentially enhancing synaptic transmission and plasticity.
- Cell Signaling : The compound modulates various signaling pathways that are pivotal in cellular metabolism and gene expression.
Pharmacokinetics
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is essential for evaluating its bioavailability. Preliminary studies suggest that its solubility in organic solvents may enhance its absorption when administered.
Enzyme Inhibition
The compound has been shown to inhibit AChE effectively. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications in conditions like Alzheimer's disease.
Cytotoxicity Studies
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | Inhibition (%) |
|---|---|
| MCF7 (Breast Cancer) | 77.53% |
| SW620 (Colon Cancer) | 56.93% |
| HL-60 (Leukemia) | 66.93% |
These results suggest that the compound has potential as an anticancer agent .
Scientific Research
This compound has several applications:
- Medicinal Chemistry : Investigated for its potential as a drug precursor and therapeutic agent.
- Biological Research : Studied for antimicrobial properties alongside its anticancer activity.
- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.
Clinical Relevance
In clinical settings, the inhibition of AChE by this compound could provide insights into treatment strategies for neurodegenerative diseases. However, further studies are required to establish its efficacy and safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
